4-(Difluoromethoxy)-2,5-dimethylaniline
Overview
Description
“4-(Difluoromethoxy)aniline” is a compound with the molecular formula C7H7F2NO. It’s a liquid at 20°C and should be stored under inert gas . It’s used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “4-(Difluoromethoxy)aniline” consists of a benzene ring with an amine group (NH2) and a difluoromethoxy group (OCHF2) attached .
Physical and Chemical Properties Analysis
“4-(Difluoromethoxy)aniline” has a refractive index of 1.505 (lit.), a boiling point of 231 °C (lit.), and a density of 1.283 g/mL at 25 °C (lit.) .
Scientific Research Applications
Analysis of Global Trends and Gaps for Studies About 2,4-D Herbicide Toxicity
This review highlights the rapid advancement in research on 2,4-D toxicology and mutagenicity, summarizing the development in the field through a scientometric review. The United States was the most active contributor, with a focus on occupational risk, neurotoxicity, resistance to herbicides, and molecular imprinting, pointing to the importance of molecular biology and gene expression in future research on herbicide toxicity (Zuanazzi, Ghisi, & Oliveira, 2020).
Conversion of Plant Biomass to Furan Derivatives
This review explores the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass, a key platform chemical for the production of various chemicals, materials, and biofuels. It analyzes recent advances in HMF synthesis and its prospects for replacing non-renewable hydrocarbon sources, highlighting its application in creating monomers, polymers, and other materials (Chernyshev, Kravchenko, & Ananikov, 2017).
Plant Betalains: Chemistry and Biochemistry
This review presents an extensive discussion on betalains, pigments found in plants, focusing on their chemistry, biochemistry, and potential annual production. Betalains, which serve as chemosystematic markers in Caryophyllales, have roles in various biological processes and applications, including as antioxidants and in food coloring, underscoring the biochemical potential of naturally occurring compounds (Khan & Giridhar, 2015).
Analytical Methods Used in Determining Antioxidant Activity
This review critically presents various tests used to determine the antioxidant activity of compounds, including ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP tests. It emphasizes the importance of antioxidants in food engineering, medicine, pharmacy, and the need for efficient detection methods for antioxidant capacity, which could be relevant for studying the antioxidant properties of specific chemicals like 4-(Difluoromethoxy)-2,5-dimethylaniline (Munteanu & Apetrei, 2021).
Safety and Hazards
Future Directions
While specific future directions for “4-(Difluoromethoxy)-2,5-dimethylaniline” are not available, related compounds are being studied for their potential therapeutic effects. For example, “3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM)” is being evaluated for its effects on pulmonary fibrosis .
Mechanism of Action
Target of Action
The primary target of 4-(Difluoromethoxy)-2,5-dimethylaniline is the Transforming Growth Factor-β1 (TGF-β1) pathway . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets by inhibiting the TGF-β1-induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells . This compound reduces the expression of proteins such as α-SMA, vimentin, and collagen I, and increases the expression of E-cadherin . It also significantly reduces the phosphorylation levels of Smad2/3, which are key proteins in the TGF-β1 signaling pathway .
Biochemical Pathways
The TGF-β1 pathway is the main biochemical pathway affected by this compound . TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .
Result of Action
The action of this compound results in the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This leads to improvements in lung function, reductions in lung inflammation and fibrosis, decreased collagen deposition, and reduced expression of E-cadherin .
Biochemical Analysis
Biochemical Properties
4-(Difluoromethoxy)-2,5-dimethylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, it has been reported to impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. Furthermore, it can influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation, which can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby altering the metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions can influence its accumulation and activity within cells .
Subcellular Localization
The subcellular localization of this compound is essential for its function. It is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can affect its activity and interactions with other biomolecules, thereby influencing its overall biological effects .
Properties
IUPAC Name |
4-(difluoromethoxy)-2,5-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-5-4-8(13-9(10)11)6(2)3-7(5)12/h3-4,9H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYFTYYHWSCXLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC(F)F)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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